(10R,11S,15R,16S)-13-(4-acetylphenyl)-16-(3-nitrobenzoyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione
CAS No.:
Cat. No.: VC16932544
Molecular Formula: C29H21N3O6
Molecular Weight: 507.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H21N3O6 |
|---|---|
| Molecular Weight | 507.5 g/mol |
| IUPAC Name | (10R,11S,15R,16S)-13-(4-acetylphenyl)-16-(3-nitrobenzoyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione |
| Standard InChI | InChI=1S/C29H21N3O6/c1-16(33)17-9-12-20(13-10-17)30-28(35)24-23-14-11-18-5-2-3-8-22(18)31(23)26(25(24)29(30)36)27(34)19-6-4-7-21(15-19)32(37)38/h2-15,23-26H,1H3/t23-,24-,25-,26+/m1/s1 |
| Standard InChI Key | ZGETZZNNHXRIDU-POTDNYQPSA-N |
| Isomeric SMILES | CC(=O)C1=CC=C(C=C1)N2C(=O)[C@@H]3[C@H]4C=CC5=CC=CC=C5N4[C@@H]([C@@H]3C2=O)C(=O)C6=CC(=CC=C6)[N+](=O)[O-] |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)N2C(=O)C3C4C=CC5=CC=CC=C5N4C(C3C2=O)C(=O)C6=CC(=CC=C6)[N+](=O)[O-] |
Introduction
Structural Elucidation and Molecular Characteristics
Core DiazaTetracyclo Framework
The molecule’s backbone is defined by the 1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione system, a polycyclic structure comprising four fused rings with two nitrogen atoms integrated into the framework . This core shares homology with quinolactacide derivatives, such as 9,15-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1(10),3,5,7-tetraene-2,16-dione, which exhibits a similar tetracyclic arrangement with lactam and ketone functionalities . The stereochemical configuration at positions 10R, 11S, 15R, and 16S introduces chirality, potentially influencing the compound’s biological interactions and crystallization behavior.
Substituent Groups
The core structure is functionalized at positions 13 and 16 with two distinct substituents:
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13-(4-Acetylphenyl): A phenyl ring substituted with an acetyl group (-COCH3) at the para position. This moiety, as seen in 4-acetylphenyl 3-nitrobenzoate , contributes electron-withdrawing effects that may modulate the compound’s electronic properties and solubility.
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16-(3-Nitrobenzoyl): A benzoyl group bearing a nitro (-NO2) substituent at the meta position. The nitro group’s strong electron-withdrawing character enhances electrophilicity, a feature exploited in prodrug activation and covalent inhibitor design .
Molecular Formula and Weight
Based on structural analysis:
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Molecular Formula: C29H23N3O6
-
Molecular Weight: 509.51 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C29H23N3O6 |
| Molecular Weight | 509.51 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 7 |
Synthesis and Functionalization Strategies
Core Synthesis
The diazatetracyclo core can be synthesized via multi-step routes involving cyclization and oxidation reactions. For instance, epipodophyllotoxin analogs are prepared through Ritter reactions or nucleophilic substitutions, as demonstrated in the synthesis of 4β-azide intermediates from 4'-O-demethylepipodophyllotoxin . Reductive amination and DCC-mediated coupling reactions are employed to introduce amino and acyl groups, respectively .
Substituent Attachment
The 4-acetylphenyl and 3-nitrobenzoyl groups are likely appended via esterification or amidation:
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4-Acetylphenyl: Introduced through reductive amination of a 4β-amino intermediate with 4-acetylbenzaldehyde .
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3-Nitrobenzoyl: Attached via DCC coupling between the core’s hydroxyl group and 3-nitrobenzoic acid .
Purification and Characterization
Crystallographic data from analogous compounds, such as orthorhombic crystals with space group Pbca , suggest that the target compound may form stable crystals suitable for X-ray diffraction. Spectroscopic techniques (e.g., NMR, IR) and high-resolution mass spectrometry would confirm structural integrity and purity.
Physicochemical Properties
Solubility and Stability
The nitro and acetyl groups impart lipophilicity, likely rendering the compound poorly soluble in aqueous media but soluble in organic solvents like DMSO or dichloromethane. Stability studies of similar hybrids indicate susceptibility to hydrolysis under acidic or basic conditions due to the ester and amide linkages .
Spectroscopic Profiles
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